PF-5198007
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Overview
Description
PF-5198007 is a potent, orally active, and selective inhibitor of the voltage-gated sodium channel 1.7 (Nav1.7). This compound has been developed for its potential therapeutic applications in pain management due to its ability to block the Nav1.7 channel, which plays a crucial role in the transmission of pain signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-5198007 is synthesized through a series of chemical reactions involving arylsulfonamide intermediates. The synthetic route typically involves the following steps:
Formation of Arylsulfonamide Intermediate: The synthesis begins with the preparation of an arylsulfonamide intermediate through the reaction of an aryl halide with a sulfonamide.
Coupling Reaction: The arylsulfonamide intermediate is then coupled with a suitable amine or other nucleophile under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperatures, and purification methods .
Chemical Reactions Analysis
Types of Reactions
PF-5198007 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
PF-5198007 has several scientific research applications, including:
Mechanism of Action
PF-5198007 exerts its effects by selectively inhibiting the Nav1.7 channel. This inhibition prevents the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound reduces the transmission of pain signals to the central nervous system .
Comparison with Similar Compounds
Similar Compounds
PF-05089771: Another selective Nav1.7 inhibitor with a similar pharmacodynamic profile to PF-5198007.
A-803467: A different Nav1.7 inhibitor used in pain research.
Uniqueness
This compound is unique due to its high selectivity and potency as a Nav1.7 inhibitor. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for pain management therapies .
Properties
CAS No. |
1235406-19-5 |
---|---|
Molecular Formula |
C19H12ClF4N5O3S2 |
Molecular Weight |
533.9 |
IUPAC Name |
4-(2-(3-Amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy)-5-chloro-2-fluoro-N-(thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI Key |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CNN=C3N)C=C1F)(NC4=CSC=N4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-5198007; PF 5198007; PF5198007; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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